molecular formula C11H18O2 B156937 Ethyl 2-cycloheptylideneacetate CAS No. 1903-23-7

Ethyl 2-cycloheptylideneacetate

Cat. No.: B156937
CAS No.: 1903-23-7
M. Wt: 182.26 g/mol
InChI Key: RAWVIWMURMZEQF-UHFFFAOYSA-N
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Description

Ethyl 2-cycloheptylideneacetate is an organic compound with the molecular formula C11H18O2 It is a derivative of cycloheptylideneacetate, consisting of a cycloheptyl group attached to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cycloheptylideneacetate can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and advanced purification techniques is crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cycloheptylideneacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethyl derivatives.

Scientific Research Applications

Ethyl 2-cycloheptylideneacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cycloheptylideneacetate involves its interaction with specific molecular targets. It can act as a substrate for various enzymes, leading to the formation of active metabolites. The pathways involved in its mechanism of action include enzymatic transformations and receptor binding.

Comparison with Similar Compounds

Ethyl 2-cycloheptylideneacetate can be compared with similar compounds such as ethyl 2-cyclohexylideneacetate. While both compounds share a similar structural framework, this compound has a larger cycloheptyl ring, which may influence its chemical reactivity and biological activity.

List of Similar Compounds

  • Ethyl 2-cyclohexylideneacetate
  • Ethyl 2-cyclopentylideneacetate
  • Ethyl 2-cyclobutylideneacetate

These compounds differ in the size of the cycloalkyl ring, which can affect their physical and chemical properties.

Properties

IUPAC Name

ethyl 2-cycloheptylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-2-13-11(12)9-10-7-5-3-4-6-8-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWVIWMURMZEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940578
Record name Ethyl cycloheptylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1903-23-7
Record name Ethyl 2-cycloheptylideneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1903-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cycloheptylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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